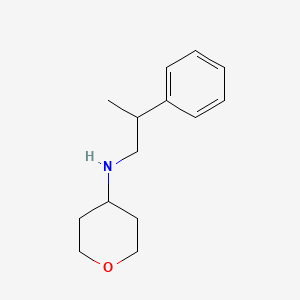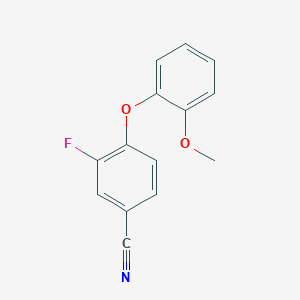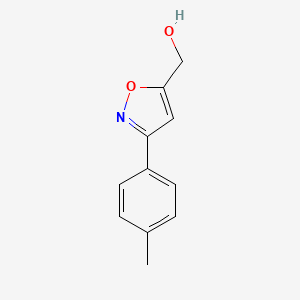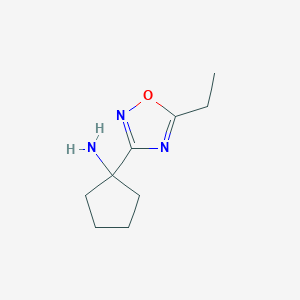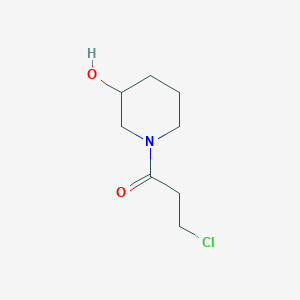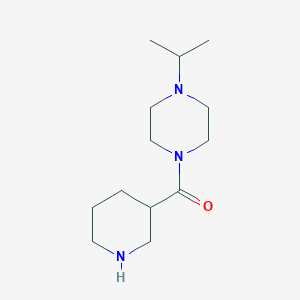
3-(5-甲基-1H-吡唑-1-基)苯胺
描述
3-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
3-(5-甲基-1H-吡唑-1-基)苯胺: 用于合成各种医药化合物。 例如,它是替尼格列汀氢溴酸盐水合物生产中的关键中间体,该药物在日本上市,用于治疗2型糖尿病 。该化合物能够整合到复杂的分子结构中,使其在开发新药物方面具有价值。
抗利什曼原虫病和抗疟疾剂
研究表明,3-(5-甲基-1H-吡唑-1-基)苯胺的衍生物具有强效的抗利什曼原虫病和抗疟疾活性 。这些化合物在小鼠中针对埃塞俄比亚利什曼原虫和伯氏疟原虫的临床分离株进行合成和测试,显示出有希望的结果,这可能导致治疗这些热带疾病的新方法。
抗烟草花叶病毒活性
在植物病理学领域,3-(5-甲基-1H-吡唑-1-基)苯胺衍生物已针对烟草花叶病毒 (TMV) 进行测试 。这些化合物在体内和体外显示出不同程度的活性,表明其作为植物保护剂的潜力。
催化
该化合物也用于催化研究。 涉及3-(5-甲基-1H-吡唑-1-基)苯胺的配体-Cu配合物已证明具有优异的催化活性,特别是在配合物对邻苯二酚氧化为邻苯醌的类儿茶酚酶活性中 。这种应用在生物无机化学领域具有重要意义。
作用机制
Target of Action
Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been identified asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a key strategy in prostate cancer therapy .
Mode of Action
If we consider the related compounds, they interact with their targets (like androgen receptors) and cause changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been shown to affect theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Related compounds have shown to exhibitanti-proliferative activity against certain cancer cells .
生化分析
Biochemical Properties
3-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone, mediated by copper complexes . The interaction between 3-(5-methyl-1H-pyrazol-1-yl)aniline and copper ions forms a complex that enhances the catalytic activity, demonstrating its potential as a ligand in metalloenzyme development .
Cellular Effects
3-(5-methyl-1H-pyrazol-1-yl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to exhibit cytotoxic effects on several human cell lines, including colorectal RKO carcinoma cells . The compound activates autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This indicates that 3-(5-methyl-1H-pyrazol-1-yl)aniline can significantly impact cell function and viability.
Molecular Mechanism
The molecular mechanism of 3-(5-methyl-1H-pyrazol-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives have been shown to stabilize radicals through electron-donating and electron-withdrawing groups, although the exact stabilization mechanism remains unclear . Additionally, the compound’s interaction with copper ions in catalytic processes highlights its role in enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline can change over time. Pyrazole derivatives are known for their stability and thermal properties, with decomposition temperatures ranging from 171 to 270 °C . Long-term studies have shown that these compounds maintain their stability and continue to exhibit biological activity over extended periods . This stability is crucial for their sustained effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. Studies on pyrazole derivatives have demonstrated that higher doses can lead to increased catalytic activity and potential toxicity . For example, the catecholase activity of copper complexes with pyrazole-based ligands increases with the molar ratio of oxidant-to-substrate . Excessive doses may result in adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
3-(5-methyl-1H-pyrazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives have been shown to influence metabolic flux and metabolite levels . The compound’s interaction with copper ions in catalytic processes suggests its involvement in redox reactions and other metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(5-methyl-1H-pyrazol-1-yl)aniline within cells and tissues involve specific transporters and binding proteins. Pyrazole derivatives are known to exhibit unique coordination with metal ions, which can affect their localization and accumulation . The compound’s interaction with copper ions, for instance, facilitates its distribution within the cellular environment, enhancing its catalytic activity .
Subcellular Localization
The subcellular localization of 3-(5-methyl-1H-pyrazol-1-yl)aniline is influenced by targeting signals and post-translational modifications. Pyrazole derivatives have been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for their activity and function, as it determines their interactions with biomolecules and their overall impact on cellular processes.
属性
IUPAC Name |
3-(5-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSCEATLOFLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)


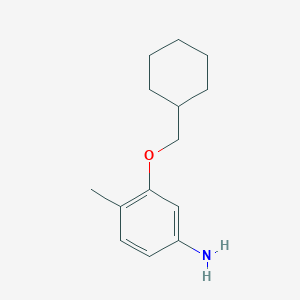

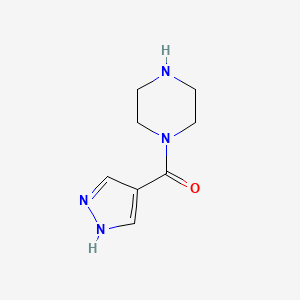
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
